4-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide
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Overview
Description
4-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide typically involves the condensation of 4-methoxybenzoic acid with 3-(4-methoxyphenyl)-1,2,4-thiadiazole-5-amine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
4-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The thiadiazole ring and methoxy groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(4-methoxyphenyl)benzamide
- 3-chloro-4-methoxy-N-(4-methoxyphenyl)benzamide
- 4-methoxy-N-(2-methoxyphenyl)-3-nitrobenzamide
Uniqueness
4-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties compared to other benzamide derivatives. This structural feature enhances its potential for various applications in research and industry .
Properties
Molecular Formula |
C17H15N3O3S |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide |
InChI |
InChI=1S/C17H15N3O3S/c1-22-13-7-3-11(4-8-13)15-18-17(24-20-15)19-16(21)12-5-9-14(23-2)10-6-12/h3-10H,1-2H3,(H,18,19,20,21) |
InChI Key |
DPWKRVMFVZBDDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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